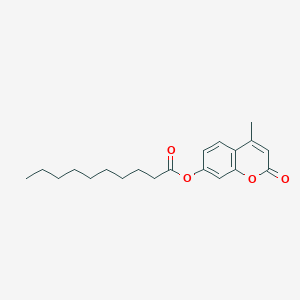

Pentaerythritol tetrahexanoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pentaerythritol esters involves the esterification of pentaerythritol with carboxylic acids. Emelyanov et al. (2022) described a process conducted in self-catalysis mode with excess acids, optimizing conditions to achieve high yields and product purity exceeding 99.6% (Emelyanov et al., 2022). This method emphasizes the strategic importance of using natural gas as a feedstock, underlining its significance in the petrochemical industry.

Molecular Structure Analysis

Zhurova et al. (2006) conducted an atoms-in-molecules study to explore intra- and intermolecular bonding in the crystal structure of a related compound, pentaerythritol tetranitrate, highlighting the complexity of bonding interactions within pentaerythritol derivatives (Zhurova et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of pentaerythritol tetrahexanoate is influenced by its ester functional groups, enabling its participation in a variety of chemical reactions. For instance, Zheng Xiaofen (2014) synthesized chloroacetic pentaerythritol tetraester using a melt solid esterification method, demonstrating the versatility of pentaerythritol esters in chemical synthesis (Zheng Xiaofen, 2014).

Physical Properties Analysis

Pan et al. (2015) utilized molecular dynamics simulations to investigate the compressibility of pentaerythritol tetra (2-ethylhexanoate) in nanogap environments, revealing its density and molecular distribution under varying pressures and temperatures (Pan et al., 2015).

Chemical Properties Analysis

Bobbo et al. (2010) explored the solubility of carbon dioxide in pentaerythritol tetra-2-methylhexanoate, offering insight into the interaction between pentaerythritol esters and gases, which is crucial for applications in lubrication and refrigeration (Bobbo et al., 2010).

Wissenschaftliche Forschungsanwendungen

Production of Biodegradable Hyperbranched Aliphatic Polyesters : Pentaerythritol tetrahexanoate is used in producing these polyesters, which are biodegradable (Kricheldorf & Behnken, 2008).

Improvement of Vascular Function : It's been found to improve vascular function in cases of angiotensin II-induced hypertension by inducing the antioxidant enzyme heme oxygenase-1 (Schuhmacher et al., 2010).

Blood Pressure Reduction and Improved Endothelial Function : Maternal pentaerythritol tetranitrate treatment can lead to persistent blood pressure reduction in female offspring and enhances endothelial function (Wu et al., 2015).

Applications in Research and Industry : Chloroacetic pentaerythritol tetraester, under optimal conditions, yields 98.7% in research and industrial applications (Zheng Xiaofen, 2014).

Precursor for Commercial Lubricants : Pentaerythritol tetra-2-methylhexanoate serves as a pure precursor for various lubricants (Bobbo et al., 2010).

Treatment of Angina Pectoris : Pentaerythritol tetranitrate has been studied for its use in treating angina pectoris (Sherber & Gelb, 1961).

Vasoprotective Activities in Experimental Atherosclerosis : It exhibits vasoprotective activities, specifically in the context of experimental atherosclerosis (Kojda et al., 1998).

Prediction of Polyolefins Density : Esters of pentaerythritol can be used to predict the density of commercial polyolefins (Razzouk et al., 2007).

Reductive Liberation of Nitrite from Nitrate Esters : Pentaerythritol tetranitrate reductase is involved in this process and is related to the old yellow enzyme (French et al., 1996).

Prevention of Hyperlipidemia in Rats : It relaxes the Sphincter of Oddi, thus preventing functional obstruction of the extrahepatic biliary system after hypothalamic stimulation (Gutstein et al., 1970).

Safety And Hazards

Pentaerythritol tetrahexanoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may form combustible dust concentrations in air. In case of fire, carbon monoxide (CO) and carbon dioxide (CO2) may be liberated5.

Zukünftige Richtungen

While specific future directions for Pentaerythritol tetrahexanoate are not readily available, a related compound, Pentaerythritol tetranitrate (PETN), has been studied for potential benefits in chronic ischemic heart failure patients. PETN targeting reactive oxygen species generation halted the changes of mitochondrial antioxidant enzymes and progressive fibrotic remodeling, leading to amelioration of cardiac functional performance in rats with ischemic heart failure4.

Eigenschaften

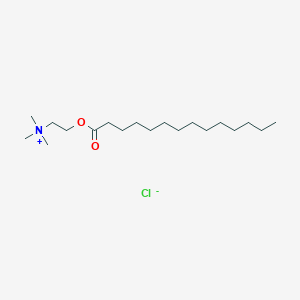

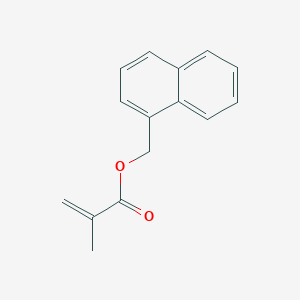

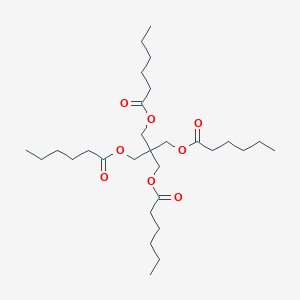

IUPAC Name |

[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propyl] hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52O8/c1-5-9-13-17-25(30)34-21-29(22-35-26(31)18-14-10-6-2,23-36-27(32)19-15-11-7-3)24-37-28(33)20-16-12-8-4/h5-24H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZDHFFNBZAHJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(COC(=O)CCCCC)(COC(=O)CCCCC)COC(=O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentaerythritol tetrahexanoate | |

CAS RN |

7445-47-8 | |

| Record name | Hexanoic acid, 2,2-bis(((1-oxohexyl)oxy)methyl)-1,3-propanediyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007445478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.